2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide
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Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Biological Activity
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-(2-phenylethyl)-4-(phenylmethyl)-, 1,1-dioxide (CAS Number: 214916-40-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C15H16N2O3S2
- Molecular Weight : 336.43 g/mol
- Density : 1.363 g/cm³
- Boiling Point : 519°C at 760 mmHg
- Flash Point : 267.7°C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the thieno and thiadiazin rings. The introduction of substituents like phenylmethyl and phenylethyl is a crucial step for enhancing biological activity. The synthetic approach often utilizes specific catalysts and controlled reaction conditions to achieve high purity and yield.
Antiviral Activity
Research has shown that derivatives of thieno[3,4-e]-1,2,4-thiadiazin compounds exhibit promising antiviral properties. Notably, analogues have been evaluated for their activity against HIV-1. For instance, a related compound demonstrated a significant inhibitory effect on HIV-1 with an effective concentration (EC50) of 4.0 µM and a selectivity index (SI) greater than 76 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,4-e]-1,2,4-thiadiazin derivatives. In one study involving multicellular spheroids as models for tumor growth, several derivatives were screened for their ability to inhibit cancer cell proliferation. The compound showed notable cytotoxic effects against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of key enzymes or receptors involved in viral replication or cancer cell growth .
Case Studies
Properties
CAS No. |
214916-42-4 |
---|---|
Molecular Formula |
C20H18N2O3S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-benzyl-1,1-dioxo-2-(2-phenylethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C20H18N2O3S2/c23-20-21(13-17-9-5-2-6-10-17)18-14-26-15-19(18)27(24,25)22(20)12-11-16-7-3-1-4-8-16/h1-10,14-15H,11-13H2 |
InChI Key |
JJDRKGUKWRTTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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